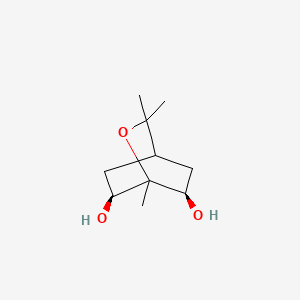
1-(4-Carbamoyl-2-nitrophenyl)-4-piperidinecarboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-carbamoyl-2-nitrophenyl)-4-piperidinecarboxylic acid methyl ester is a member of piperidines.
Scientific Research Applications
Antihypertensive and Coronary Vessel Dilator Properties : A study by Abernathy (1978) suggests that compounds like 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5,6-tricarboxylic acid triethylester, related to the chemical structure , have antihypertensive effects and act as coronary vessel dilators. They are prepared through condensation of an enamine with an ylidene acid ester (Abernathy, 1978).
Cell Permeation in Pharmacology : Mathur et al. (2004) examined N-(Dicyclohexyl)acetyl-piperidine-4-benzylidene-4-carboxylic acid and its methyl ester (1a), noting that the methyl ester 1a showed higher permeation properties in the parallel artificial membrane permeation assay (PAMPA). This suggests that methyl esters like the one may enhance cellular uptake in pharmacological contexts (Mathur et al., 2004).
Study of Enzyme Active Sites Using Spin-Labelled Esters : Kosman, Hsia, and Piette (1969) used spin-labelled p-nitrophenyl esters to study the active site of alpha-chymotrypsin. The esters were prepared from compounds structurally similar to the chemical , suggesting its potential utility in enzyme active site studies (Kosman et al., 1969).
X-Ray Diffraction Studies : Peeters, Blaton, and Ranter (1994) utilized X-ray diffraction to study the absolute configuration of similar compounds, showing the potential use of compounds like 1-(4-Carbamoyl-2-nitrophenyl)-4-piperidinecarboxylic acid methyl ester in determining molecular structure and configuration (Peeters et al., 1994).
Synthesis of Antihypertensive Agents : Muto et al. (1988) reported on the synthesis of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, highlighting its significant antihypertensive properties. This indicates the relevance of similar compounds in synthesizing effective antihypertensive medications (Muto et al., 1988).
properties
Product Name |
1-(4-Carbamoyl-2-nitrophenyl)-4-piperidinecarboxylic acid methyl ester |
|---|---|
Molecular Formula |
C14H17N3O5 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
methyl 1-(4-carbamoyl-2-nitrophenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O5/c1-22-14(19)9-4-6-16(7-5-9)11-3-2-10(13(15)18)8-12(11)17(20)21/h2-3,8-9H,4-7H2,1H3,(H2,15,18) |
InChI Key |
ZVHOUFHRSMKNSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(2-methoxyphenyl)imino-3-(2-oxolanylmethyl)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1226537.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226539.png)


![2-[[(3,5-Dichloro-4-ethoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226546.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-N-(4-methyl-2-thiazolyl)-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1226550.png)
![2-[[Cyclohexyl(oxo)methyl]amino]acetic acid [2-(4-cyanoanilino)-2-oxoethyl] ester](/img/structure/B1226551.png)
![1-(4-Fluorophenyl)-3-methyl-5-thieno[2,3-c]pyrazolecarboxylic acid [2-(methylamino)-2-oxoethyl] ester](/img/structure/B1226552.png)
![N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-2-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1226553.png)
![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]acetate](/img/structure/B1226554.png)
![N-(2-methoxyphenyl)-5-methyl-3-(1-naphthalenylmethyl)-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1226555.png)
![4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1226556.png)
![1-[4-(2-Methoxyphenoxy)but-2-ynyl]azepane](/img/structure/B1226557.png)
![2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)